molecular formula C14H14N6O B5825306 2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide

2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide

Cat. No.: B5825306
M. Wt: 282.30 g/mol
InChI Key: GDNZQKFPNHKEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide is a complex organic compound that features a benzotriazole moiety and a pyrrole derivative

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide exerts its effects involves interactions with various molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. The pyrrole derivative can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide lies in its specific combination of benzotriazole and pyrrole moieties, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-19-8-4-5-11(19)9-15-17-14(21)10-20-13-7-3-2-6-12(13)16-18-20/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNZQKFPNHKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.